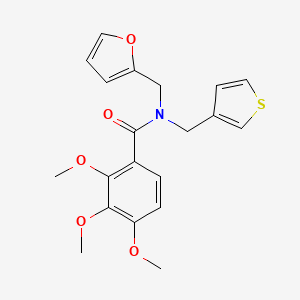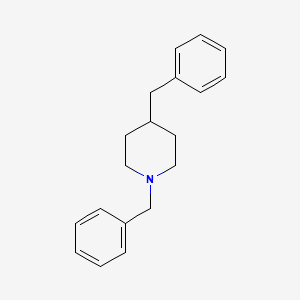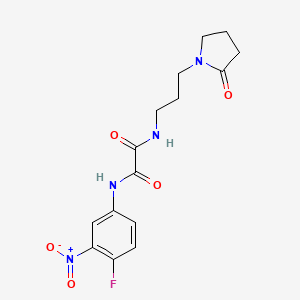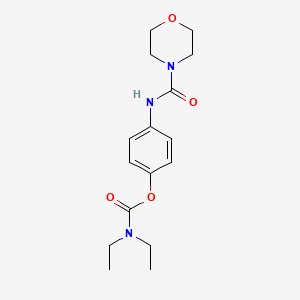
N-(furan-2-ylmethyl)-2,3,4-trimethoxy-N-(thiophen-3-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-2-ylmethyl)-2,3,4-trimethoxy-N-(thiophen-3-ylmethyl)benzamide, also known as FTBMT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic effects. FTBMT is a benzamide derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied extensively.
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
The synthesis of heterocyclic compounds, including those involving furan and thiophene moieties, is a significant area of research due to their potential applications in medicinal chemistry and materials science. For example, Aleksandrov and El’chaninov (2017) demonstrated the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its further transformation to produce various heterocyclic compounds through electrophilic substitution reactions, highlighting the versatility of furan derivatives in chemical synthesis (А. Aleksandrov & М. М. El’chaninov, 2017).
Bioactivity
Furan and thiophene derivatives have been explored for their antimicrobial and antiplasmodial activities. Popiołek, Biernasiuk, and Malm (2016) synthesized a series of furan/thiophene-1,3-benzothiazin-4-one hybrids and evaluated their in vitro antimicrobial activities, discovering that some compounds exhibited good activity against various bacterial strains and yeasts (Łukasz Popiołek, Anna Biernasiuk, & A. Malm, 2016). Additionally, Hermann et al. (2021) investigated the antiplasmodial activities of N-acylated furazan-3-amines, revealing structure-activity relationships and identifying compounds with promising activity against Plasmodium falciparum strains (Theresa Hermann et al., 2021).
Electrophilic Substitution and Radical Reactions
The potential of furan and thiophene derivatives as redox-active ligands for metal centers has been studied, with implications for developing nontraditional redox reactions. Curcio et al. (2018) investigated the selective meso-deprotonations of dithiophene and difuran diarylmethanes, leading to the formation of π-conjugated anions and facilitating one-electron oxidation to isolate neutral radicals, demonstrating the redox activity of these compounds (M. Curcio et al., 2018).
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-2,3,4-trimethoxy-N-(thiophen-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S/c1-23-17-7-6-16(18(24-2)19(17)25-3)20(22)21(11-14-8-10-27-13-14)12-15-5-4-9-26-15/h4-10,13H,11-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHVDIQFBYEFRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)N(CC2=CSC=C2)CC3=CC=CO3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-2,3,4-trimethoxy-N-(thiophen-3-ylmethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B2362081.png)




![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-4-ethoxy-N-methylbenzenesulfonamide](/img/structure/B2362089.png)

![1-{[(Propan-2-yl)carbamoyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B2362094.png)
![N-(2-ethyl-6-methylphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2362096.png)
![Dimethyl 2,2'-[(2-nitro-1,4-phenylene)bis(oxy)]diacetate](/img/structure/B2362099.png)

![2-[(E)-but-2-enyl]-6-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2362101.png)

